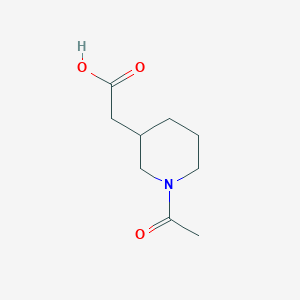

1-Acetyl-3-piperidineacetic Acid

Description

Contextualizing Piperidine (B6355638) Derivatives in Contemporary Chemical Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous and highly valued scaffold in medicinal chemistry. nih.govencyclopedia.pub Its prevalence stems from its ability to be readily incorporated into a wide array of molecular architectures, influencing the physicochemical and pharmacological properties of the resulting compounds. Piperidine derivatives are found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents, as well as in numerous naturally occurring alkaloids with significant biological activity. nih.govencyclopedia.pub

The structural features of the piperidine ring allow it to serve as a versatile building block in drug design. Its three-dimensional structure can be strategically substituted to optimize interactions with biological targets such as receptors and enzymes. nih.gov The nitrogen atom within the ring can act as a basic center, influencing properties like solubility and membrane permeability, which are critical for a molecule's pharmacokinetic profile. The ongoing development of new synthetic methodologies to create substituted piperidines underscores the continued importance of this structural class in the quest for new therapeutic agents. nih.gov

Overview of Acetylated Compounds in Bioactive Molecule Discovery

Acetylation, the process of introducing an acetyl group onto a molecule, is a fundamental and widely utilized chemical modification in organic synthesis and drug discovery. nih.gov This functionalization can profoundly alter a compound's properties. In the context of bioactive molecules, acetylation can influence a range of factors from metabolic stability to cell permeability. For instance, the addition of an acetyl group can modulate the polarity of a molecule, which in turn can affect its ability to cross biological membranes.

Furthermore, acetylation is a key mechanism in regulating the activity of biological macromolecules. nih.gov The targeted acetylation of small molecules is also a strategy employed to create prodrugs, where the acetyl group is later cleaved in the body to release the active form of the drug. The synthesis of novel acetylated compounds remains a vibrant area of research, as chemists seek to fine-tune the properties of molecules to enhance their biological activity and therapeutic potential. nih.gov

Academic Research Trajectories and Significance of 1-Acetyl-3-piperidineacetic Acid Investigations

Currently, dedicated academic research focusing specifically on this compound is limited in the public domain. The compound is primarily listed in chemical supplier catalogs, indicating its availability for research purposes. Its significance is therefore largely inferred from its chemical structure, which combines the key features of a piperidine ring and an acetic acid moiety, with the piperidine nitrogen being acetylated.

The likely synthetic route to this compound would involve the N-acetylation of piperidine-3-acetic acid. This precursor, piperidine-3-acetic acid, and its derivatives are of interest in medicinal chemistry. The introduction of the acetyl group at the 1-position of the piperidine ring would neutralize the basicity of the nitrogen, potentially altering its pharmacokinetic properties and interaction with biological targets compared to its non-acetylated counterpart.

Research involving this compound would likely fall into several categories:

As a building block: this compound could serve as a starting material or intermediate in the synthesis of more complex molecules. The carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation.

Screening for biological activity: Given the prevalence of piperidine derivatives in drug discovery, this compound could be included in screening libraries to identify new hits for various biological targets.

Comparative studies: The compound could be used in structure-activity relationship (SAR) studies to understand the role of the N-acetyl group in the biological activity of piperidine-3-acetic acid derivatives.

While extensive research findings on this compound are not yet available, its chemical structure suggests it is a compound of interest for chemical and pharmaceutical research.

Chemical and Physical Properties

The basic properties of this compound are summarized in the table below, based on information from chemical suppliers.

| Property | Value |

| CAS Number | 169253-07-0 |

| Molecular Formula | C₉H₁₅NO₃ |

| Molecular Weight | 185.22 g/mol |

| Appearance | Not specified (likely a solid) |

| Solubility | Not specified |

Detailed Research Findings

As of the current date, there are no comprehensive research articles or patents that provide detailed findings specifically on the synthesis, characterization, and biological activity of this compound. The information available is largely confined to its listing as a chemical product for research use.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1-acetylpiperidin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-7(11)10-4-2-3-8(6-10)5-9(12)13/h8H,2-6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQRCEZHYXCOPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442034 | |

| Record name | 1-n-acetyl-3-piperidinylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169253-07-0 | |

| Record name | 1-n-acetyl-3-piperidinylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Direct Acetylation Approaches

Direct acetylation methods focus on the introduction of an acetyl group onto the nitrogen atom of a piperidineacetic acid precursor. This transformation is typically accomplished using common acetylating agents such as acetic anhydride (B1165640) or acetyl chloride.

Acetylation of Piperidineacetic Acid Precursors Utilizing Acetic Anhydride

Acetic anhydride (Ac₂O) is a widely used and effective reagent for the N-acetylation of amines. nih.govderpharmachemica.com The reaction involves the nucleophilic attack of the piperidine (B6355638) nitrogen on one of the carbonyl carbons of acetic anhydride, leading to the formation of the N-acetyl bond and acetic acid as a byproduct. To drive the reaction to completion and neutralize the acidic byproduct, a base is often employed. Pyridine is a common choice, acting as both a solvent and a catalyst by activating the hydroxyl groups. nih.govresearchgate.net The general procedure involves dissolving the piperidineacetic acid precursor in pyridine, followed by the addition of acetic anhydride. nih.gov The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). researchgate.net

In some industrial applications, the concentration of acetic anhydride in acetic acid can be optimized to achieve nearly full conversion, which is a critical factor in large-scale production to reduce costs. google.com For instance, a mixture containing a reduced concentration of acetic anhydride (between 50% and 85% v/v) in acetic acid has been shown to be effective. google.com

Table 1: Conditions for Acetylation with Acetic Anhydride

| Reagent | Catalyst/Solvent | Temperature | Notes |

|---|---|---|---|

| Acetic Anhydride | Pyridine | Room Temperature | Pyridine acts as a base and catalyst. researchgate.net |

| Acetic Anhydride | p-Toluenesulfonic acid | 55°C to 120°C | Used in industrial processes. google.com |

Application of Acetyl Chloride in N-Acetylation Reactions

Acetyl chloride is another powerful acetylating agent for the N-acetylation of amines. taylorandfrancis.com Its reactivity is generally higher than that of acetic anhydride. The reaction with a piperidineacetic acid precursor proceeds via a similar nucleophilic substitution mechanism, yielding the desired N-acetylated product and hydrochloric acid (HCl) as a byproduct. Due to the formation of the strong acid HCl, a base is essential to neutralize it and prevent the protonation of the starting amine, which would render it unreactive. Triethylamine (B128534) or potassium carbonate are commonly used for this purpose. derpharmachemica.comresearchgate.net Phase transfer catalysts can also be employed to facilitate the reaction, particularly when dealing with substrates that have limited solubility in the reaction medium. derpharmachemica.com

Catalytic Strategies in Acetylation: Lewis Acids and Other Promoters

To enhance the efficiency and selectivity of acetylation reactions, various catalysts can be employed. Lewis acids are known to activate electrophiles, and in the context of acetylation, they coordinate to the carbonyl oxygen of the acetylating agent, making it more susceptible to nucleophilic attack. youtube.comyoutube.com

Lewis Acids: A range of Lewis acids, including copper(II) triflate (Cu(OTf)₂), tin(II) triflate (Sn(OTf)₂), zinc chloride (ZnCl₂), and ferric chloride (FeCl₃), have been shown to catalyze acylation reactions under mild conditions. organic-chemistry.org Cu(OTf)₂ is often preferred due to its cost-effectiveness and high yields. organic-chemistry.org The proposed mechanism involves the formation of a highly reactive acyl triflate intermediate. organic-chemistry.org Carbocations, such as the trityl cation, can also function as powerful Lewis acid catalysts in various organic reactions. nih.gov

Other Promoters:

Trifluoroacetic anhydride: Can be used in the preparation of trifluoroacetyl-substituted piperidines. google.com

Molecular Sieves: These can be used to remove byproducts like water, driving the equilibrium of the reaction towards the product side.

Multi-step Synthesis Strategies for the 1-Acetyl-3-piperidineacetic Acid Scaffold

In cases where the direct acetylation of a pre-formed piperidineacetic acid is not feasible or when specific stereochemistry is required, multi-step synthetic strategies are employed. These routes involve the initial construction of the piperidine ring followed by the introduction of the acetyl group.

Stereoselective Construction of the Piperidine Core

The synthesis of substituted piperidines with defined stereochemistry is a significant area of research in organic chemistry. mdpi.com Various methods have been developed to achieve stereoselective cyclization to form the piperidine ring.

Ene Cyclization: Lewis acid-catalyzed ene cyclization of 4-aza-1,7-dienes can produce 3,4-disubstituted or 3,4,5-trisubstituted piperidines. nih.gov The choice of Lewis acid and the activating groups on the enophile can influence the reaction's outcome. nih.gov

Radical Cyclization: The 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters provides a route to 2,4,5-trisubstituted piperidines. nih.gov

Other Methods: Other approaches to stereoselective piperidine synthesis include asymmetric synthesis, metal-catalyzed cyclization, intramolecular silyl-Prins reactions, and aza-Michael reactions. mdpi.comresearchgate.netresearchgate.netrsc.org

Installation of the Acetyl Moiety

Once the desired piperidineacetic acid scaffold is synthesized, the final step is the introduction of the acetyl group. This is typically achieved using the direct acetylation methods described in section 2.1. The choice of acetylating agent and reaction conditions will depend on the specific functionalities present in the piperidine core to avoid unwanted side reactions.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetic Anhydride |

| Acetyl Chloride |

| Aluminum Chloride (AlCl₃) |

| Trifluoroacetic Anhydride |

| Piperidineacetic Acid |

| Pyridine |

| Triethylamine |

| Potassium Carbonate |

| Copper(II) Triflate (Cu(OTf)₂) |

| Tin(II) Triflate (Sn(OTf)₂) |

| Zinc Chloride (ZnCl₂) |

| Ferric Chloride (FeCl₃) |

| p-Toluenesulfonic acid |

| Vanadyl sulfate (B86663) (VOSO₄) |

| 4-aza-1,7-dienes |

Elaboration of the Acetic Acid Side Chain

The synthesis of the this compound structure fundamentally involves the formation of the piperidine ring and the subsequent or concurrent introduction of the acetic acid moiety at the 3-position, followed by N-acetylation. The elaboration of the acetic acid side chain onto a pre-existing piperidine ring is a key synthetic challenge. Standard organic chemistry methods can be employed for this purpose. One common strategy involves the alkylation of an appropriate piperidine precursor.

For instance, a piperidine derivative with a nucleophilic handle at the 3-position can be reacted with an electrophilic two-carbon synthon bearing a protected carboxylic acid group. Alternatively, a precursor like ethyl 3-oxopiperidine-1-carboxylate can be utilized. cymitquimica.com The ketone at the 3-position allows for various transformations, such as a Wittig reaction or Horner-Wadsworth-Emmons reaction with a phosphonate (B1237965) ester containing the acetate (B1210297) group, to build the side chain. Subsequent reduction of the resulting double bond and hydrolysis of the ester would yield the desired acetic acid side chain.

Another approach involves the use of a Mannich reaction, a powerful tool for C-C bond formation, to introduce functional groups onto the piperidine ring which can then be converted to the acetic acid side chain. acs.org

Derivatization and Analog Synthesis

The this compound molecule offers multiple points for chemical modification, enabling the synthesis of a diverse library of analogs. The primary sites for derivatization are the nitrogen of the piperidine ring and the carboxylic acid group of the side chain.

N-Acylation of Piperidine Derivatives

The nitrogen atom of the piperidine ring is readily acylated to introduce the acetyl group, typically after the formation of the core piperidineacetic acid structure. This transformation is a standard procedure in organic synthesis. The acylation can be accomplished using various acetylating agents under standard coupling conditions. google.com Common reagents include acetyl chloride or acetic anhydride. google.com The reaction is often carried out in the presence of a base, such as triethylamine or diisopropylethylamine (DIEA), to neutralize the acid byproduct, and may be facilitated by a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). google.com While N-acylation is a common step, studies on related structures have shown that this modification can influence biological activity, for instance, by decreasing the potency of acetylcholinesterase inhibition in certain benzamide (B126) derivatives. nih.gov

Table 1: Representative Conditions for N-Acylation of Piperidine Derivatives

| Acetylating Agent | Base/Catalyst | Solvent | Temperature | Reference |

| Acetyl Chloride | DIEA, DMAP | DCM, DMF, and/or DMAC | Room Temperature | google.com |

| Acetic Anhydride | DIEA, DMAP | DCM, DMF, and/or DMAC | Room Temperature | google.com |

| Acetyl Chloride | Lithium tetramethylpiperidide | Not specified | Room Temperature | youtube.com |

This table presents generalized conditions for N-acylation of piperidine-like structures based on available literature.

Functional Group Interconversions of the Carboxylic Acid (e.g., esterification)

The carboxylic acid functional group of the acetic acid side chain is a versatile handle for further chemical modification, with esterification being a primary example. Esterification involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk This reaction is typically reversible and may require heating under reflux to achieve a reasonable yield. chemguide.co.uk

The choice of alcohol determines the nature of the resulting ester, allowing for the synthesis of a wide range of derivatives, from simple alkyl esters (methyl, ethyl) to more complex structures. chemra.com For example, reacting this compound with ethanol (B145695) and a catalytic amount of sulfuric acid would yield ethyl 1-acetyl-3-piperidineacetate. chemguide.co.ukyoutube.com Another method involves the use of an acetyl chloride/alcohol reagent, which can be highly effective for esterifying steroid carboxylic acids and may be applicable here. nih.gov The reaction conditions, such as temperature and time, can vary depending on the specific acid and alcohol used. nih.gov

Table 2: General Methods for Esterification of Carboxylic Acids

| Method | Reagents | General Conditions | Reference |

| Fischer Esterification | Alcohol, Concentrated H₂SO₄ (catalyst) | Heating, often under reflux | chemguide.co.uk |

| Acetyl Chloride Method | Alcohol, Acetyl Chloride | Varies, can be rapid at 50°C | nih.gov |

| Resin Catalysis | Alcohol, Polymeric Resin Catalyst | Elevated temperatures (e.g., 130-140°C) | chemra.com |

Synthesis of Complex Hybrid Structures Incorporating the this compound Unit (e.g., indole (B1671886) conjugates)

The carboxylic acid functionality of this compound serves as an excellent anchor point for creating more complex hybrid molecules, such as conjugates with other pharmacologically relevant scaffolds like indole. The synthesis of such conjugates typically involves the formation of an amide bond between the carboxylic acid of the piperidine moiety and an amino group on the indole ring.

This amide coupling can be achieved using standard peptide coupling reagents. First, the carboxylic acid is activated, for example, by converting it into an active ester or an acid chloride. Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) can be used to activate the carboxylic acid, which then readily reacts with an amine. nih.gov For instance, indole-3-acetic acid has been coupled with various anilines using CDI to form indole-3-acetamides. nih.gov A similar strategy could be employed by reacting this compound with an amino-substituted indole in the presence of a coupling reagent to yield the corresponding indole conjugate.

Another approach involves reacting the acid with hydrazine (B178648) hydrate (B1144303) to form an acid hydrazide, which can then be condensed with isatin (B1672199) derivatives (which contain an indole core) to form indole–isatin conjugates. dovepress.com The synthesis of 3-substituted indoles is a broad field, with many methods available to introduce functional groups that could be used for conjugation. chemijournal.com For example, a 3-acetylindole (B1664109) could be further functionalized for coupling. researchgate.net

Table 3: Potential Indole Conjugates via Amide Bond Formation

| Piperidine Component | Indole Component | Coupling Method | Potential Product |

| This compound | 5-Aminoindole | CDI Coupling | N-(1H-Indol-5-yl)-2-(1-acetylpiperidin-3-yl)acetamide |

| This compound | 3-(Aminomethyl)indole | EDC/HOBt Coupling | 2-(1-Acetylpiperidin-3-yl)-1-((1H-indol-3-yl)methylamino)ethan-1-one |

| This compound hydrazide | Isatin | Acetic Acid Catalysis | 2-(1-Acetylpiperidin-3-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide |

This table illustrates hypothetical examples of complex hybrid structures that could be synthesized based on established chemical principles.

Isolation, Identification, and Biosynthesis in Natural Systems

Natural Occurrence and Phytochemical Investigations

Investigations into the natural occurrence of 1-Acetyl-3-piperidineacetic Acid have focused on both botanical and microbial sources. However, direct isolation of this specific compound from natural extracts is not prominently reported in existing scientific literature. The following sections detail the findings from phytochemical studies of specific plants and the exploration of microbial sources for related compounds.

Phytochemical analyses of several plant species have been conducted to identify their chemical constituents. While these studies have successfully isolated a wide range of bioactive compounds, this compound has not been identified as a constituent in the reviewed studies of Jussiaea repens, Cinnamomum iners, or Millingtonia hortensis.

Jussiaea repens (now known as Ludwigia adscendens ): This aquatic plant is known to contain a variety of secondary metabolites. Phytochemical screening has revealed the presence of flavonoids, saponins, triterpenoids, phenolic compounds, and oligosaccharides. nih.govresearchgate.net Specific compounds isolated include quercetin, kaempferol, gallic acid, betulinic acid, and various glycosides. scribd.comiajps.comnih.gov Despite extensive analysis of its chemical profile, this compound is not mentioned among its known isolates.

Cinnamomum iners : This species of cinnamon is rich in essential oils and other aromatic compounds. The primary components identified in its stem bark oil are 1,8-cineole, α-terpineol, and terpinen-4-ol. nih.gov Other parts of the plant have yielded cinnamaldehyde, eugenol, β-sitosterol, vanillin, and linoleic acid. researchgate.net Extensive chromatographic and spectroscopic analyses of the bark, twigs, and leaves of C. iners have identified numerous compounds, but have not reported the presence of this compound. nih.govresearchgate.net

Millingtonia hortensis : Commonly known as the Indian Cork Tree, this plant has been investigated for its bioactive components. Studies have identified compounds such as hispidulin (B1673257) (a flavonoid), oleic acid, squalene, and vitamin E. ijpbs.netleprosy-information.orgtci-thaijo.org Phytochemical analysis of leaf extracts also shows the presence of alkaloids, terpenoids, and phenolic compounds. thepharmajournal.com However, none of the detailed analyses have identified this compound. tci-thaijo.orgthepharmajournal.com

Table 1: Selected Phytochemicals Identified in Specified Botanical Sources

| Plant Species | Compound Class | Examples of Identified Compounds | Reference |

|---|---|---|---|

| Jussiaea repens | Flavonoids, Triterpenoids, Phenolic Acids | Quercetin, Betulinic Acid, Gallic Acid, Myricitrin | scribd.comiajps.com |

| Cinnamomum iners | Phenylpropanoids, Terpenoids, Sterols | Cinnamaldehyde, Eugenol, 1,8-Cineole, β-Sitosterol | nih.govresearchgate.net |

| Millingtonia hortensis | Flavonoids, Fatty Acids, Terpenoids | Hispidulin, Oleic Acid, Squalene, Dl-alpha-tocopherol | ijpbs.netleprosy-information.orgtci-thaijo.org |

Endophytic fungi, which reside within plant tissues, are a significant source of novel bioactive secondary metabolites. These microorganisms can produce a diverse array of chemical structures, including various alkaloids. While some endophytic fungi are known to produce piperidine (B6355638) alkaloids, such as piperine, there is currently no specific report identifying this compound as a product of fungal metabolism in the available literature. The potential for microbes to synthesize such compounds remains an area of interest, given their vast and largely unexplored biosynthetic capabilities.

Extraction and Purification Methodologies for Natural Isolates

The isolation of piperidine alkaloids and related acidic compounds from natural sources typically involves a series of extraction and chromatographic techniques. Although no specific protocol for this compound is documented, a general methodology can be outlined based on the chemical properties of alkaloids and organic acids.

Extraction : The initial step involves the extraction of compounds from dried and powdered plant or microbial biomass. A common method is acid-base extraction. The material is first extracted with an acidified aqueous solution (e.g., dilute HCl or acetic acid), which protonates the basic nitrogen of the alkaloid, rendering it water-soluble. google.com This allows for separation from non-polar lipids and other cellular components.

Partitioning : The acidic aqueous extract is then made alkaline (e.g., with ammonium (B1175870) hydroxide) to a pH of 8-9. researchgate.net This deprotonates the alkaloid, making it soluble in organic solvents. The free base alkaloid is then partitioned into an immiscible organic solvent like dichloromethane (B109758) or chloroform. researchgate.net This step separates the alkaloids from water-soluble components like sugars and salts.

Chromatography : The crude alkaloid extract obtained after solvent evaporation is further purified using chromatographic techniques.

Column Chromatography : Silica gel column chromatography is frequently used for the initial separation of compounds based on polarity. researchgate.net

High-Performance Liquid Chromatography (HPLC) : For final purification, reverse-phase HPLC is often employed to achieve high purity of the target compound.

Proposed Biosynthetic Pathways of Piperidineacetic Acid Derivatives in Biological Systems

The biosynthesis of the piperidine ring in nature is well-established to originate from the amino acid L-lysine. researchgate.netresearchgate.netnih.gov While the specific pathway for this compound is not elucidated, a plausible biosynthetic route can be proposed based on known enzymatic reactions in alkaloid biosynthesis. nih.gov

The pathway likely begins with the formation of the core piperidine structure, followed by modifications to introduce the acetyl and acetic acid groups.

Formation of the Piperidine Ring from L-Lysine :

Decarboxylation : The pathway initiates with the decarboxylation of L-lysine to form cadaverine. This reaction is catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC), which requires pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor. researchgate.netnih.gov

Oxidative Deamination : Cadaverine undergoes oxidative deamination of one of its amino groups, a reaction catalyzed by a copper amine oxidase (CuAO). This yields 5-aminopentanal. nih.gov

Cyclization : The resulting amino aldehyde, 5-aminopentanal, spontaneously cyclizes through an intramolecular Schiff base reaction to form Δ¹-piperideine. researchgate.netnih.gov

Reduction : Δ¹-piperideine is then reduced to form the stable piperidine ring.

Formation of the Acetic Acid Side Chain : The introduction of the acetic acid group at the C-3 position is a more speculative step. It could potentially involve the condensation of the piperidine ring (or an intermediate) with a two-carbon unit derived from primary metabolism, such as acetyl-CoA. This might occur through the action of an acyltransferase or a similar enzyme that catalyzes C-C bond formation.

N-Acetylation : The final step would be the acetylation of the nitrogen atom of the piperidine ring. This is a common biochemical reaction catalyzed by N-acetyltransferases, which use acetyl-CoA as the acetyl group donor.

This proposed pathway provides a biochemical framework for the potential natural synthesis of this compound, rooted in the established biosynthesis of related piperidine alkaloids. researchgate.netresearchgate.net

Table 2: Key Enzymes in Proposed Biosynthesis

| Biosynthetic Step | Precursor | Product | Key Enzyme Class | Reference |

|---|---|---|---|---|

| Decarboxylation | L-Lysine | Cadaverine | Lysine Decarboxylase (LDC) | researchgate.netnih.gov |

| Oxidative Deamination | Cadaverine | 5-Aminopentanal | Copper Amine Oxidase (CuAO) | nih.gov |

| Cyclization (Spontaneous) | 5-Aminopentanal | Δ¹-Piperideine | N/A | researchgate.net |

| N-Acetylation | Piperidine derivative | N-Acetylpiperidine derivative | N-Acetyltransferase | General Biochemical Knowledge |

Biological Activities and Mechanistic Investigations

In Vitro Bioactivity Screening Studies

Enzyme Inhibition Assays (e.g., Angiotensin-Converting Enzyme (ACE) inhibition, PPARγ agonism)

There are no specific studies detailing the effects of 1-Acetyl-3-piperidineacetic Acid on Angiotensin-Converting Enzyme (ACE) or its potential as a Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) agonist.

However, research into other piperidine (B6355638) acetic acid derivatives has shown activity as γ-secretase modulators (GSMs). These compounds were found to inhibit the production of amyloid-beta (Aβ42), a peptide associated with Alzheimer's disease, suggesting they interact with and modulate the activity of the presenilin-1 (PS1) enzyme complex. nih.gov For instance, certain piperidine acetic acid derivatives demonstrated inhibitory potency (IC₅₀) in the nanomolar range for Aβ42 reduction in cell-free assays. nih.gov

Table 1: In Vitro Inhibitory Potency of select Piperidine Acetic Acid-Based γ-Secretase Modulators

This table presents data for compounds structurally related to, but distinct from, this compound.

| Compound | Aβ42 IC₅₀ (nM) | Aβ40 IC₅₀ (nM) | Notch IC₅₀ (nM) |

|---|---|---|---|

| 1 | 120 | 1010 | >5000 |

| 2 | 170 | 880 | >5000 |

Data sourced from a 2011 study on piperidine acetic acid-based γ-secretase modulators. nih.gov

Antimicrobial Potency Assessments (e.g., larvicidal activity, antibacterial properties)

No specific investigations into the antimicrobial or larvicidal effects of this compound have been published. The piperidine nucleus is a common feature in many synthetic compounds evaluated for antimicrobial activity, but direct evidence for this specific molecule is not available. drugbank.comnih.gov

Antioxidant and Free Radical Scavenging Capacity Evaluations

There is no available research on the antioxidant or free-radical scavenging properties of this compound. While various piperidine derivatives have been explored for their potential antioxidant effects, this specific compound has not been the subject of such studies. researchgate.netnih.gov

Cytotoxic Activity Profiling in Cellular Models

Direct cytotoxic profiling of this compound in cellular models has not been reported. However, in the context of developing therapies for Alzheimer's disease, related piperidine acetic acid-based γ-secretase modulators were designed with the goal of avoiding the cytotoxicity associated with broader-spectrum γ-secretase inhibitors. nih.gov The development of these related compounds implicitly involves assessing their effects on cell viability to ensure they are not harmful to cells.

Understanding how a compound interacts with its biological target at a molecular level is key to drug development.

Mechanistic Probes at the Molecular Level

Ligand-Target Interaction Analysis (e.g., molecular docking studies)

Specific molecular docking studies for this compound are not present in the current scientific literature. This technique is commonly used to predict the binding of piperidine-containing ligands to various biological targets, such as acetylcholinesterase. researchgate.netnih.gov

However, ligand-target interaction has been explored for related piperidine acetic acid derivatives. Photoaffinity labeling, a powerful technique to identify a ligand's direct binding partner, was used to demonstrate that these derivatives directly and specifically bind to Presenilin-1 (PS1), the catalytic component of the γ-secretase enzyme complex. nih.gov In these experiments, photo-reactive versions of the piperidine acetic acid compounds were shown to covalently label PS1, and this labeling was blocked by the parent compound, confirming a direct and specific interaction at the molecular level. nih.gov

An article focusing on the specific chemical compound "this compound" cannot be generated as requested. A thorough search of scientific databases and literature reveals a significant lack of specific research on this particular molecule. There is no available data regarding its direct biological activities, biochemical pathway modulation, or any in silico predictive modeling such as Quantitative Structure-Activity Relationship (QSAR) analyses.

The compound is occasionally mentioned as a reference standard, impurity, or an intermediate in the synthesis of other more widely studied pharmaceutical compounds. However, dedicated studies on its own biological effects and computational predictions are not present in the accessible scientific literature. Therefore, it is not possible to provide the thorough, informative, and scientifically accurate content for the detailed outline specified in the prompt.

To fulfill the user's request, published research data is essential, and for "this compound," this information does not appear to exist.

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Separation Methods

Chromatography is fundamental to isolating "1-Acetyl-3-piperidineacetic Acid" from impurities and complex mixtures. The choice of method depends on the analytical goal, whether it is for identification, purity assessment, or precise quantification.

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. For the analysis of "this compound," derivatization might be necessary to increase its volatility, particularly due to the presence of the carboxylic acid group. The compound would be separated based on its boiling point and interaction with the stationary phase of the GC column. youtube.com The retention time, the time it takes for the compound to travel through the column, is a key parameter for identification. youtube.com

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of GC with the identification capabilities of mass spectrometry. nih.gov After separation in the GC column, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, which serves as a molecular fingerprint, allowing for definitive identification and structural confirmation. cmbr-journal.com The purity of the sample can be assessed by the relative area of the main peak in the chromatogram. nih.gov For related piperidine (B6355638) compounds, GC-MS analysis has been used to identify various phytochemicals based on their peak area and retention time. nih.gov

Table 1: Illustrative GC-MS Parameters for Piperidine-Related Compounds

| Parameter | Typical Setting | Purpose |

| Column | Capillary column (e.g., TG-5MS) | Separation of compounds |

| Oven Temperature Program | Initial hold, followed by a ramped increase (e.g., 50°C, then increase by 5°C/min to 250°C) | To elute compounds based on boiling points |

| Injector Temperature | e.g., 260°C | To vaporize the sample |

| Carrier Gas | Helium or Hydrogen | To carry the sample through the column |

| Detector | Mass Spectrometer (MS) | Identification and fragmentation analysis |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and versatile techniques for the analysis of "this compound." These methods are well-suited for non-volatile and thermally labile compounds. nih.gov

Reversed-phase HPLC, using a non-polar stationary phase (like a C18 column) and a polar mobile phase, is typically employed. nih.gov The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), with an acid modifier like formic acid or acetic acid to ensure good peak shape and retention for the acidic analyte. sielc.com UPLC, which uses smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. nih.gov Quantification is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte in the sample to this curve. nih.gov

Table 2: Typical HPLC/UPLC Conditions for the Analysis of Acidic Compounds

| Parameter | HPLC | UPLC |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Acetonitrile/Water with 0.1% Formic Acid |

| Flow Rate | ~1.0 mL/min | ~0.4-0.6 mL/min |

| Detection | UV (e.g., at 192 nm or 210 nm) | UV or Mass Spectrometry (MS) |

| Column Temperature | Ambient or controlled (e.g., 33°C) | Controlled (e.g., 45°C) |

Ion-Exchange Chromatography (ICE) can be specifically used to determine the acetyl content of "this compound." creative-biolabs.com This method involves a pretreatment step, typically alkaline or strong acid hydrolysis, to convert the acetyl group into acetic acid. creative-biolabs.com The resulting solution is then analyzed by ICE, which separates the acetic acid from other components. The amount of acetic acid is quantified by comparing its peak area to that of a known acetic acid standard. creative-biolabs.com This value is then used to calculate the original acetyl content of the compound, correcting for the molecular weight difference between the acetyl group and acetic acid. creative-biolabs.com This technique is particularly useful for quality control and for studying the stability of the acetyl group under different conditions.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods are indispensable for the structural elucidation of "this compound," providing detailed information about its molecular weight and atomic connectivity.

Mass Spectrometry (MS) is a key technique for determining the molecular weight of "this compound" with high accuracy. The calculated molecular weight for this compound (C8H15NO3) is approximately 173.21 g/mol . MS analysis would show a molecular ion peak corresponding to this mass.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of MS. nih.gov This is particularly advantageous for analyzing complex mixtures, as it provides both retention time data and mass data for each component. In LC-MS analysis of "this compound," the compound would first be separated on an HPLC column and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for such analyses. The resulting mass spectrum will not only confirm the molecular weight but also provide information on the compound's fragmentation pattern through tandem mass spectrometry (MS/MS). nih.gov This fragmentation data is crucial for confirming the compound's structure by identifying characteristic fragments.

Table 3: Predicted Mass Spectrometry Data for this compound

| Property | Predicted Value | Information Provided |

| Molecular Formula | C8H15NO3 | Elemental Composition |

| Molecular Weight | 173.21 g/mol | Confirms the identity of the compound |

| [M+H]⁺ Ion | m/z 174.11 | Protonated molecule, often observed in ESI-positive mode |

| [M-H]⁻ Ion | m/z 172.10 | Deprotonated molecule, often observed in ESI-negative mode |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise structure of organic molecules like "this compound." slideshare.net Both ¹H NMR and ¹³C NMR are used to provide a complete picture of the molecule's carbon-hydrogen framework.

¹H NMR: This technique provides information about the different types of protons in the molecule and their chemical environments. slideshare.net For "this compound," distinct signals would be expected for the protons of the acetyl group, the protons on the piperidine ring, and the protons of the acetic acid side chain. The chemical shift of these signals, their integration (which corresponds to the number of protons), and their splitting patterns (which reveal adjacent protons) all contribute to the structural assignment. slideshare.net

¹³C NMR: This technique provides information about the different carbon atoms in the molecule. Each unique carbon atom in "this compound" would give a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the carbon skeleton.

Two-dimensional (2D) NMR techniques, such as COSY and HSQC, can be used to further establish the connectivity between protons and carbons, providing unambiguous structural confirmation. slideshare.net

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Groups in this compound

| Functional Group | Atom | Predicted Chemical Shift (ppm) |

| Acetyl Group | ¹H (CH₃) | ~2.1 |

| ¹³C (C=O) | ~170 | |

| ¹³C (CH₃) | ~22 | |

| Piperidine Ring | ¹H (CH, CH₂) | 1.5 - 4.0 |

| ¹³C (CH, CH₂) | 25 - 55 | |

| Acetic Acid Side Chain | ¹H (CH₂) | ~2.3 |

| ¹H (COOH) | 10 - 12 (broad) | |

| ¹³C (CH₂) | ~40 | |

| ¹³C (COOH) | ~175 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. In the case of this compound, the IR spectrum is characterized by the presence of a tertiary amide and a carboxylic acid.

The key functional groups and their expected absorption bands are:

Carboxylic Acid: This group gives rise to several distinct and characteristic peaks. The O-H stretch is particularly notable, appearing as a very broad band in the 3300-2500 cm⁻¹ region. libretexts.org This broadening is a result of strong hydrogen bonding between carboxylic acid molecules. The carbonyl (C=O) stretch of the carboxylic acid produces a strong, sharp peak typically found between 1730-1700 cm⁻¹. uc.edu Additionally, a C-O stretching vibration is expected in the 1320-1210 cm⁻¹ range. libretexts.org

Tertiary Amide: The acetyl group attached to the piperidine nitrogen forms a tertiary amide. This functional group is identified by its characteristic carbonyl (C=O) stretching absorption, which is strong and typically appears in the range of 1670-1640 cm⁻¹. uc.edu

Alkane C-H Bonds: The piperidine ring and the acetic acid chain contain numerous C-H bonds. These give rise to strong stretching vibrations in the 3000-2850 cm⁻¹ range and bending vibrations at lower wavenumbers. uc.edulibretexts.org

The combination of a very broad O-H stretch, two distinct carbonyl peaks (one for the acid, one for the amide), and standard C-H stretches provides a clear spectral fingerprint for the identification of this compound.

Table 1: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, Very Broad |

| Carboxylic Acid | C=O stretch | 1730 - 1700 | Strong |

| Carboxylic Acid | C-O stretch | 1320 - 1210 | Strong |

| Tertiary Amide | C=O stretch | 1670 - 1640 | Strong |

| Alkane | C-H stretch | 3000 - 2850 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Detection and Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between molecular orbitals. libretexts.org The absorbing parts of a molecule are known as chromophores.

For this compound, the primary chromophores are the two carbonyl (C=O) groups: one in the carboxylic acid moiety and one in the tertiary amide group.

Carbonyl Chromophores: Both of these carbonyl groups are unconjugated. They typically exhibit a weak absorption band in the UV region resulting from an n→π* electronic transition. This absorption is characteristically found at the lower end of the standard UV spectrum, often around 200-220 nm.

Lack of Conjugation: The absence of an extended system of conjugated pi bonds in the molecule means that it does not absorb light in the visible range and its UV absorption is weak. libretexts.org Molecules with more extensive conjugation absorb at longer wavelengths and with higher intensity. libretexts.org

Due to the low molar absorptivity (a measure of how strongly a chemical species absorbs light at a given wavelength) associated with the n→π* transitions of its unconjugated carbonyl groups, direct quantification of this compound in complex matrices using UV-Vis spectroscopy is challenging. The technique is more suitable for qualitative detection or for analyzing highly concentrated and pure samples. For enhanced sensitivity, analytical methods often require chemical derivatization to introduce a stronger chromophore into the molecule.

Table 2: UV-Vis Absorption Properties of this compound Chromophores

| Chromophore (Functional Group) | Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| Carboxylic Acid (C=O) | n→π* | ~200-210 | Low |

| Tertiary Amide (C=O) | n→π* | ~210-220 | Low |

Chemical Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a technique used to convert an analyte into a product that has properties more suitable for a specific analytical method. For this compound, derivatization is employed to overcome its inherent analytical challenges, such as low volatility for gas chromatography (GC) and weak UV absorption for high-performance liquid chromatography (HPLC).

Esterification for Gas Chromatography (GC) Analysis: this compound is a polar compound with low volatility due to its carboxylic acid group, making it unsuitable for direct GC analysis. gcms.cz A common derivatization strategy is esterification, which converts the carboxylic acid into an ester. gcms.cznih.gov

Principle: This reaction replaces the acidic proton of the carboxyl group with an alkyl group, creating a less polar and more volatile ester. This transformation significantly improves chromatographic peak shape and reduces thermal degradation in the GC inlet. gcms.cz

Reagents: Common esterification reagents include alcohols (like methanol or ethanol) in the presence of an acid catalyst such as acetyl chloride or boron trifluoride (BF₃). gcms.cznih.gov For instance, using acetyl chloride in methanol can rapidly form the corresponding methyl ester. nih.gov

Derivatization for Enhanced LC-MS Detection: While LC-MS is a powerful tool, the detection sensitivity of some compounds can be poor. Derivatizing the carboxylic acid group with a tag that has a high proton affinity can significantly enhance ionization efficiency and thus detection in mass spectrometry. nih.gov

Principle: A derivatizing agent that readily accepts a proton is attached to the target molecule. This is particularly useful for improving detection in positive ion mode ESI-MS.

Reagents: Reagents such as 3-Nitrophenylhydrazine (3-NPH) or N-(4-aminophenyl)piperidine are used to tag carboxylic acids. nih.govnih.gov This strategy has been shown to improve detection limits by hundreds or even thousands of times for organic acids. nih.gov This approach not only enhances sensitivity but can also improve chromatographic retention on reversed-phase columns. nih.gov

Table 3: Derivatization Strategies for this compound

| Strategy | Target Functional Group | Reagent Example | Analytical Technique | Purpose |

|---|---|---|---|---|

| Esterification | Carboxylic Acid | Methanol / Acetyl Chloride | Gas Chromatography (GC) | Increase volatility and thermal stability. nih.gov |

| Tagging | Carboxylic Acid | 3-Nitrophenylhydrazine (3-NPH) | LC-MS | Improve ionization efficiency and detection sensitivity. nih.gov |

| Tagging | Carboxylic Acid | N-(4-aminophenyl)piperidine | LC-MS / SFC-MS | Dramatically improve detection limits and sensitivity. nih.gov |

Structure Activity Relationship Sar Studies and Analog Design

Systematic Chemical Modifications of the Piperidine (B6355638) Ring and Substituents

No published research was found detailing systematic chemical modifications of the piperidine ring or the substituents of 1-Acetyl-3-piperidineacetic Acid to explore structure-activity relationships.

Exploration of Structural Variations in the Acetyl Moiety

There is no available literature on the exploration of structural variations of the acetyl moiety of this compound and the corresponding effects on its activity.

Identification of Key Pharmacophoric Elements

Without biological activity data, the key pharmacophoric elements of this compound have not been identified or reported in scientific literature.

Rational Design and Synthesis of Novel Analogues for Optimized Activities

No studies describing the rational design and synthesis of novel analogues of this compound for the purpose of optimizing biological activities could be located.

Applications in Organic Synthesis and Medicinal Chemistry Research

Role as a Versatile Synthetic Intermediate and Building Block

In the field of organic chemistry, a "building block" or "synthetic intermediate" is a compound that serves as a key component in the assembly of more elaborate molecules. 1-Acetyl-3-piperidineacetic acid exemplifies this role through its bifunctional nature. The piperidine (B6355638) ring is a prevalent structural motif in a wide array of pharmaceuticals, and this compound provides a pre-formed scaffold that chemists can elaborate upon.

The true versatility of this intermediate lies in its distinct reactive sites:

The Carboxylic Acid Group: The acetic acid side chain offers a primary point for chemical modification. It can readily undergo a variety of classical carboxylic acid reactions, most notably amide bond formation. This allows for the coupling of diverse amine-containing molecules, peptides, or other building blocks, enabling the systematic extension of the molecular structure.

The N-Acetyl Group: The acetyl group on the piperidine nitrogen serves as a protecting group. In many synthetic sequences, it is crucial to temporarily deactivate the reactivity of the piperidine nitrogen to prevent unwanted side reactions. The acetyl group fulfills this function effectively and can often be removed under specific conditions to allow for subsequent functionalization at the nitrogen atom.

The Piperidine Ring: The saturated heterocyclic ring can also be a site for further chemical transformation, depending on the synthetic strategy.

This multi-faceted reactivity is mirrored in analogous compounds used extensively in pharmaceutical research. For instance, the related chiral building block, (R)-(1-Boc-piperidin-3-yl)acetic acid, is widely utilized in the synthesis of bioactive molecules and potential drug candidates. chemimpex.com Its Boc (tert-butyloxycarbonyl) protecting group, like the acetyl group, enhances stability and controls reactivity during complex synthetic pathways, highlighting the importance of such intermediates in creating piperidine-based drugs. chemimpex.com The efficiency and controlled reactivity these intermediates bring to synthetic workflows make them valuable assets in medicinal chemistry. chemimpex.com

Table 1: Properties of this compound and Related Intermediates

| Property | This compound | 1-Acetylpiperidine-4-carboxylic acid nih.gov | (R)-(1-Boc-piperidin-3-yl)acetic acid chemimpex.com | 1-Acetyl-3-aminopiperidine nih.gov |

|---|---|---|---|---|

| IUPAC Name | 2-(1-acetylpiperidin-3-yl)acetic acid | 1-acetylpiperidine-4-carboxylic acid | (3R)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | 1-(3-aminopiperidin-1-yl)ethanone |

| Molecular Formula | C9H15NO3 | C8H13NO3 | C11H19NO4 | C7H14N2O |

| Molecular Weight | 185.22 g/mol | 171.19 g/mol | 229.27 g/mol | 142.20 g/mol |

| Key Functional Groups | Carboxylic Acid, Amide | Carboxylic Acid, Amide | Carboxylic Acid, Carbamate | Primary Amine, Amide |

Note: Data for this compound is based on its chemical structure, while data for related compounds is sourced from PubChem and other chemical suppliers.

Contributions to the Development of Bioactive Scaffolds

A "bioactive scaffold" refers to a core molecular structure that is known to interact with biological targets, which can be systematically decorated with various functional groups to create a library of potential drug candidates. The piperidine ring itself is considered a "privileged scaffold" in medicinal chemistry. This designation stems from its frequent appearance in both natural products and clinically successful synthetic drugs, suggesting that the piperidine framework is well-tolerated by the human body and possesses favorable pharmacokinetic properties.

The primary contribution of this compound to this area is as a precursor for the elaboration of such scaffolds. It provides chemists with a ready-made, 3-substituted piperidine core, which is a common substitution pattern in many bioactive compounds. By using this intermediate, researchers can bypass the often-complex steps required to synthesize the substituted ring system from scratch.

The development of composite materials for tissue engineering provides a conceptual parallel. In that field, scaffolds made from materials like alginate can be enhanced by incorporating mesoporous bioactive glass (MBG) particles. nih.gov These particles improve the mechanical properties and biological activity of the scaffold, such as its ability to support cell attachment and promote mineralization. nih.gov In a similar vein, this compound serves as a foundational component that is then "functionalized" through chemical reactions at its carboxylic acid group to build a more complex molecule with a specific, desired biological activity. The inherent structure of the intermediate becomes the core of the final bioactive compound.

Research Paradigms in Drug Discovery and Lead Compound Identification

Modern drug discovery has evolved significantly, moving beyond traditional trial-and-error methods to embrace more systematic and rational approaches. Key paradigms include high-throughput screening (HTS), fragment-based drug design, and computational methods like virtual screening and pharmacophore modeling. upenn.edu this compound and similar building blocks are integral to the success of these strategies.

In this context, the process often begins with the identification of a biological target. upenn.edu Researchers may then use computational methods to analyze the target's binding site and create a "pharmacophore" model—an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for a molecule to bind to it.

This is where the utility of versatile building blocks becomes apparent. Large chemical libraries, containing thousands to millions of distinct compounds, are required for screening. This compound is an ideal starting point for generating a focused library of compounds built around the piperidine scaffold. By reacting the carboxylic acid moiety with a diverse collection of amines, a large number of unique amides can be rapidly synthesized.

These compound libraries can then be screened for activity against the target protein. In virtual screening, the 3D structures of the synthesized molecules are computationally "docked" into the binding site of the target to predict their binding affinity. upenn.edu Promising candidates from this virtual process, known as "hits," can then be synthesized and tested in biological assays. A "hit" that shows confirmed activity and has desirable properties can become a "lead compound." This lead compound then serves as the starting point for further chemical optimization, where analogues are synthesized to improve potency, selectivity, and pharmacokinetic properties, a process that may again involve the use of foundational building blocks. upenn.edu

Future Research Directions and Challenges

Advancements in Asymmetric Synthesis of Piperidineacetic Acid Derivatives

The stereochemistry of drug molecules is a critical determinant of their pharmacological activity. The development of asymmetric synthesis techniques for piperidineacetic acid derivatives is paramount to producing enantiomerically pure compounds, which can exhibit improved efficacy and reduced side effects. Current research efforts are concentrated on several key areas:

Catalytic Enantioselective Methods: The design and application of novel chiral catalysts, including transition metal complexes and organocatalysts, are central to advancing asymmetric synthesis. These catalysts can facilitate the creation of specific stereoisomers with high enantiomeric excess.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids or carbohydrates, provides an alternative and often efficient pathway to enantiomerically pure piperidine (B6355638) derivatives.

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers a green and highly selective approach. Enzymes can operate under mild conditions and often display exquisite stereoselectivity, making them ideal for the synthesis of complex chiral molecules.

Challenges in this domain include the development of catalysts with broad substrate scope and high turnover numbers, as well as the need for scalable and cost-effective synthetic routes suitable for industrial production.

Exploration of Novel Biological Targets and Therapeutic Areas

While the therapeutic potential of piperidineacetic acid derivatives has been recognized, a vast landscape of biological targets remains to be explored. Future investigations will likely focus on:

Target Identification and Validation: High-throughput screening and chemoproteomics are powerful tools for identifying novel protein targets of 1-Acetyl-3-piperidineacetic Acid and its analogs. Subsequent validation of these targets is crucial for understanding the compound's mechanism of action.

Expansion into New Therapeutic Fields: Beyond their current applications, these compounds may hold promise in treating a range of diseases, including neurodegenerative disorders, inflammatory conditions, and metabolic diseases.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how modifications to the chemical structure of piperidineacetic acid derivatives affect their biological activity is essential for designing more potent and selective drug candidates.

A significant challenge lies in elucidating the complex pharmacology of these compounds and translating promising in vitro findings into in vivo efficacy and safety.

Integration of Advanced Computational Modeling with Experimental Research

The synergy between computational modeling and experimental research is revolutionizing drug discovery. For this compound and its derivatives, this integration can accelerate the development process through:

Molecular Docking and Dynamics Simulations: These computational techniques can predict how a molecule will bind to a specific protein target, providing insights into the molecular basis of its activity. This allows for the rational design of more effective compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of novel, unsynthesized compounds.

In Silico ADMET Prediction: Computational tools can forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates, helping to identify potential liabilities early in the development process.

The primary challenge in this area is the continuous refinement of computational models to improve their predictive accuracy and the seamless integration of computational predictions with experimental validation.

Development of Sustainable and Green Chemistry Methodologies for Production

The principles of green chemistry are increasingly integral to pharmaceutical manufacturing, aiming to minimize environmental impact and enhance sustainability. For the production of this compound, future research will emphasize:

Use of Renewable Feedstocks: Exploring the use of biomass-derived starting materials can reduce the reliance on petrochemicals. For instance, furfurylamine, which can be derived from biomass, can be used in the synthesis of functionalized piperidines.

Development of Green Catalysts: The design of efficient and environmentally friendly catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, is a key objective. Nanoparticle-based catalysts are also being investigated for their high efficiency and recyclability in piperidine synthesis.

Adoption of Greener Reaction Conditions: This includes the use of less hazardous solvents, lower reaction temperatures, and energy-efficient processes such as flow chemistry and microwave-assisted synthesis. Multi-component reactions that form complex products in a single step also contribute to a more sustainable process.

Overcoming the challenges of scaling up green chemistry methodologies from the laboratory to an industrial scale while maintaining cost-effectiveness is a critical hurdle for the future of sustainable pharmaceutical production.

Q & A

Q. What are the regulatory considerations for disposing of this compound waste in academic labs?

- Methodological Answer : Neutralize acidic waste with sodium bicarbonate before disposal. Collect organic residues in approved containers for incineration. Follow EPA guidelines (40 CFR 261) for hazardous waste management. Document disposal protocols in lab safety manuals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.